N-Tosilbenzamida

Descripción general

Descripción

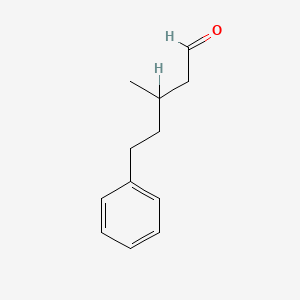

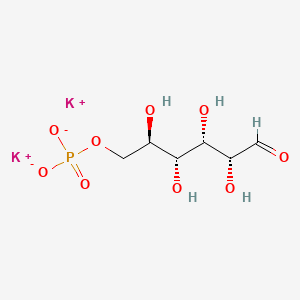

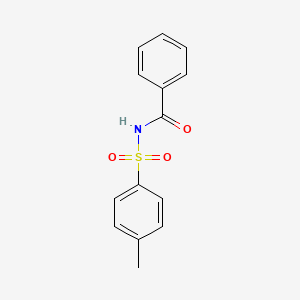

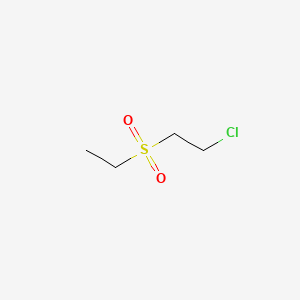

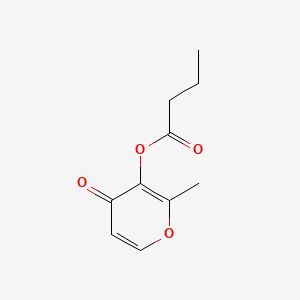

“Benzamide, N-[(4-methylphenyl)sulfonyl]-” is a chemical compound with the molecular formula C14H13NO3S. It is also known by its CAS number 6971-74-0 .

Molecular Structure Analysis

The molecular structure of “Benzamide, N-[(4-methylphenyl)sulfonyl]-” can be represented by the IUPAC Standard InChI: InChI=1S/C14H13NO/c1-11-7-9-13 (10-8-11)15-14 (16)12-5-3-2-4-6-12/h2-10H,1H3, (H,15,16) .Aplicaciones Científicas De Investigación

Reacciones de transamidación

N-Tosilbenzamida se utiliza en reacciones de transamidación, que implican el intercambio de la parte amida de un compuesto amida con una amina. Este proceso es significativo en la síntesis de varios compuestos amida, que son prevalentes en los productos farmacéuticos y los agroquímicos. Se ha demostrado que el compuesto reacciona con aminas terciarias en presencia de un catalizador de paladio y peróxido para producir productos transamidados .

Activación de amidas

En el ámbito de la síntesis orgánica, la this compound sirve como agente de activación para las amidas. La activación es crucial para mejorar la reactividad de las amidas, que normalmente son inertes. Al sustituir un grupo activado en el átomo de nitrógeno de una amida, los investigadores pueden facilitar una variedad de transformaciones químicas .

Síntesis de benzimidazoles

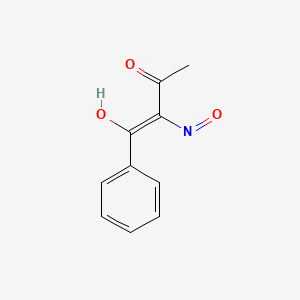

This compound participa en la síntesis de benzimidazoles, que son compuestos heterocíclicos con aplicaciones en química medicinal. Exhiben una gama de actividades biológicas, incluidas las propiedades antihelmínticas, antitumorales y antibacterianas. La aminación oxidativa C-H de derivados de this compound puede conducir a la formación de benzimidazoles .

Mecanismo De Acción

Target of Action

N-Tosylbenzamide, also known as Benzamide, N-[(4-methylphenyl)sulfonyl]-, is a chemical compound that has been used in various chemical reactions. It has been used in reactions involving the cleavage of the c–n bond of tertiary amines .

Mode of Action

N-Tosylbenzamide has been involved in reactions under specific conditions. For instance, it has been used in a reaction involving visible light-promoted transformations via iron/disulfide catalysis and molecular oxygen oxidation . It has also been used in a reaction involving the cleavage of the C–N bond of tertiary amines in the presence of a palladium catalyst and peroxide .

Biochemical Pathways

It has been used in the synthesis of 3-hydroxy-isoindolinones through visible light-promoted transformations . Isoindolinone derivatives are potential biological and pharmacologically active molecules, serving as critical structural motifs in natural products and many drugs .

Result of Action

The result of N-Tosylbenzamide’s action depends on the specific reaction it is involved in. For instance, in a reaction involving visible light-promoted transformations, a range of 3-hydroxy-isoindolinones was obtained . In another reaction involving the cleavage of the C–N bond of tertiary amines, transamidated products were produced .

Action Environment

The action of N-Tosylbenzamide can be influenced by various environmental factors. For example, in a reaction involving visible light-promoted transformations, the reaction was examined under blue LED irradiation at room temperature . In another reaction involving the cleavage of the C–N bond of tertiary amines, the reaction was carried out in the presence of a palladium catalyst and peroxide .

Análisis Bioquímico

Biochemical Properties

N-Tosylbenzamide has been found to participate in biochemical reactions, particularly in the synthesis of benzamide compounds . These compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives

Molecular Mechanism

It has been suggested that N-Tosylbenzamide may be involved in the cleavage of the C–N bond of tertiary amines to provide the corresponding secondary amines

Propiedades

IUPAC Name |

N-(4-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-7-9-13(10-8-11)19(17,18)15-14(16)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFNRQZMRIAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064527 | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6971-74-0 | |

| Record name | N-Tosylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-((4-methylphenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6971-74-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(p-tolyl)sulphonyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B1596128.png)